5-(4-fluorophenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its significance. Let’s break it down:
Name: 5-(4-fluorophenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Function: It belongs to a class of compounds with potential pharmaceutical applications.
Preparation Methods
Synthetic Routes::
Radical Trifluoromethylation: Recent advances in trifluoromethylation of carbon-centered radical intermediates have made this compound accessible. The trifluoromethyl group is crucial for its properties.
Reaction Conditions: Specific conditions depend on the synthetic route chosen.
Industrial Production: Industrial-scale synthesis typically involves optimized protocols to maximize yield and minimize costs.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions
Common Reagents and Conditions: Examples include
Major Products: These reactions yield derivatives with altered pharmacological profiles.
Scientific Research Applications
Chemistry: Used as a building block for drug discovery.
Biology: Investigated for biological activity (e.g., enzyme inhibition).
Medicine: Potential therapeutic applications (e.g., anticancer agents).
Industry: May serve as a precursor for agrochemicals or materials.
Mechanism of Action
Targets: It likely interacts with specific proteins or receptors.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features.
Similar Compounds: Explore related structures (e.g., other pyrazolopyrimidines).
Properties
Molecular Formula |
C24H17F4N7O |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H17F4N7O/c1-14-3-2-4-15(9-14)12-34-13-29-23(33-34)31-22(36)19-11-21-30-18(16-5-7-17(25)8-6-16)10-20(24(26,27)28)35(21)32-19/h2-11,13H,12H2,1H3,(H,31,33,36) |
InChI Key |
FVMFPKUHPBTMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F |
Origin of Product |
United States |
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